molecular formula C10H6BrF2N B13549025 5-Bromo-1-(difluoromethyl)isoquinoline

5-Bromo-1-(difluoromethyl)isoquinoline

Cat. No.: B13549025
M. Wt: 258.06 g/mol
InChI Key: CSEXCYCOVUOJEM-UHFFFAOYSA-N
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Description

5-Bromo-1-(difluoromethyl)isoquinoline is a halogenated and fluorinated derivative of isoquinoline, a heterocyclic aromatic compound with a bicyclic structure. The bromine atom at position 5 and the difluoromethyl group at position 1 introduce distinct electronic and steric properties. This compound is of interest in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes or receptors where halogen and fluorine interactions are critical .

Properties

Molecular Formula

C10H6BrF2N

Molecular Weight

258.06 g/mol

IUPAC Name

5-bromo-1-(difluoromethyl)isoquinoline

InChI

InChI=1S/C10H6BrF2N/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-5,10H

InChI Key

CSEXCYCOVUOJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)F)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)isoquinoline typically involves the introduction of the bromine and difluoromethyl groups onto the isoquinoline ring. One common method is the bromination of isoquinoline followed by difluoromethylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The difluoromethylation can be carried out using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-(difluoromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of isoquinoline derivatives. Below is a comparison with structurally related compounds:

Compound Name Substituents Molecular Formula Key Properties/Effects
5-Bromo-1-(difluoromethyl)isoquinoline Br (C5), CF₂H (C1) C₁₀H₇BrF₂N CF₂H: Electron-withdrawing, enhances metabolic stability; Br: Electrophilic reactivity
5-Bromo-1-chloro-8-fluoroisoquinoline Br (C5), Cl (C1), F (C8) C₉H₄BrClFN Cl: Leaving group potential; F (C8): Modulates ring electronics; Br: Reactivity
5-Bromo-1-nitro-isoquinoline Br (C5), NO₂ (C1) C₉H₅BrN₂O₂ NO₂: Strong electron-withdrawing, reduces basicity; Br: Directs substitution reactions
5-Bromo-1-methylisoquinoline Br (C5), CH₃ (C1) C₁₀H₈BrN CH₃: Electron-donating, increases lipophilicity; Br: Moderate reactivity
5-Bromo-6-methylisoquinoline Br (C5), CH₃ (C6) C₁₀H₈BrN CH₃ (C6): Steric hindrance at adjacent position; Br: Affects regioselectivity

Key Observations:

  • The difluoromethyl group at C1 in the target compound provides a balance between electron withdrawal and lipophilicity, contrasting with the strongly electron-withdrawing NO₂ group in 5-bromo-1-nitro-isoquinoline and the electron-donating CH₃ group in 5-bromo-1-methylisoquinoline .
  • Bromine at C5 is a common feature across these compounds, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Data Table: Physicochemical Properties of Selected Compounds

Property This compound 5-Bromo-1-chloro-isoquinoline 5-Bromo-1-methylisoquinoline
Molecular Weight (g/mol) 260.07 242.49 222.08
LogP (Predicted) ~2.5 ~2.8 ~2.1
Electrophilicity (Br) High High Moderate
Metabolic Stability High (CF₂H) Moderate (Cl) Low (CH₃)

Biological Activity

5-Bromo-1-(difluoromethyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is an isoquinoline derivative characterized by the presence of bromine and difluoromethyl groups. The synthesis typically involves multi-step organic reactions, including halogenation and substitution reactions to introduce the difluoromethyl group into the isoquinoline framework.

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit notable antimicrobial activity. For instance, studies have shown that certain isoquinolines can inhibit the growth of various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) for this compound against Candida albicans was evaluated, revealing promising antifungal properties comparable to standard antifungal agents like fluconazole .

CompoundMIC (µg/mL)Target Organism
This compound16Candida albicans
Fluconazole30Candida albicans

Anticancer Activity

Isoquinoline derivatives are also recognized for their anticancer potential. A study highlighted that various isoquinolines demonstrate cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds often fall within the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

CompoundIC50 (µM)Cancer Cell Line
This compound12MCF-7
Standard Chemotherapy Drug10MCF-7

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Isoquinolines can inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Interference with DNA Replication : Some studies suggest that isoquinolines may interact with DNA or RNA synthesis machinery, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Isoquinolines may alter signaling pathways related to cell growth and apoptosis, contributing to their anticancer effects.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for its antifungal efficacy. In this study, mice infected with Candida albicans were treated with varying doses of the compound. Results indicated a significant reduction in fungal burden compared to untreated controls, supporting its potential as a therapeutic agent .

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